molecular formula C25H26N2O4S B11348119 1-(benzylsulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11348119
M. Wt: 450.6 g/mol
InChI Key: WRUPOVMJQJGRDH-UHFFFAOYSA-N
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Description

N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes phenoxyphenyl, phenylmethanesulfonyl, and piperidine carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including as an antagonist for specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may act as an antagonist, inhibiting the activity of its target, or as an agonist, enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-PHENOXYPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H26N2O4S/c28-25(26-22-11-13-24(14-12-22)31-23-9-5-2-6-10-23)21-15-17-27(18-16-21)32(29,30)19-20-7-3-1-4-8-20/h1-14,21H,15-19H2,(H,26,28)

InChI Key

WRUPOVMJQJGRDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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